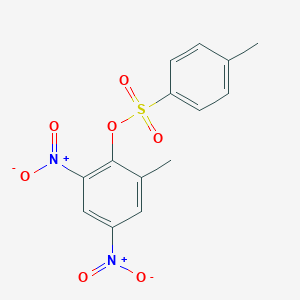

2-Methyl-4,6-dinitrophenyl 4-methylbenzenesulfonate

Descripción

El 4-metilbencenosulfonato de 2-metil-4,6-dinitrofenilo es un compuesto orgánico con la fórmula molecular C13H10N2O7S. Es conocido por su estructura química única, que incluye grupos nitro y sulfonato. Este compuesto se utiliza a menudo en diversas reacciones químicas y tiene aplicaciones en la investigación científica.

Propiedades

Fórmula molecular |

C14H12N2O7S |

|---|---|

Peso molecular |

352.32 g/mol |

Nombre IUPAC |

(2-methyl-4,6-dinitrophenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H12N2O7S/c1-9-3-5-12(6-4-9)24(21,22)23-14-10(2)7-11(15(17)18)8-13(14)16(19)20/h3-8H,1-2H3 |

Clave InChI |

TZISYEQTDNULQX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-metilbencenosulfonato de 2-metil-4,6-dinitrofenilo suele implicar una reacción de sustitución nucleófila. El proceso comienza con la reacción de 2,4-dinitrofenol con cloruro de p-toluensulfonilo en presencia de una base como la piridina . La reacción se lleva a cabo en un disolvente no acuoso como el diclorometano para evitar la formación de sales de piridinio no deseadas .

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto se puede optimizar mediante el uso de una base acuosa con un disolvente miscible en agua. Este método es ambientalmente benigno y admite una amplia gama de materiales de partida .

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-metilbencenosulfonato de 2-metil-4,6-dinitrofenilo se somete a diversas reacciones químicas, incluyendo:

Sustitución nucleófila: Este es el principal tipo de reacción para este compuesto, donde los nucleófilos atacan al grupo sulfonato.

Oxidación y reducción: Si bien es menos común, los grupos nitro del compuesto pueden participar en reacciones redox en condiciones específicas.

Reactivos y condiciones comunes

Sustitución nucleófila: Los reactivos comunes incluyen aminas primarias y secundarias, que reaccionan con el grupo sulfonato en presencia de una base.

Oxidación y reducción: Los reactivos como el peróxido de hidrógeno o el borohidruro de sodio se pueden utilizar para reacciones de oxidación y reducción, respectivamente.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del nucleófilo o agente oxidante/reductor específico utilizado. Por ejemplo, la sustitución nucleófila con una amina produciría un derivado de sulfonamida .

Aplicaciones Científicas De Investigación

El 4-metilbencenosulfonato de 2-metil-4,6-dinitrofenilo tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 4-metilbencenosulfonato de 2-metil-4,6-dinitrofenilo implica principalmente reacciones de sustitución nucleófila. El grupo sulfonato actúa como electrófilo, atrayendo nucleófilos para formar nuevos enlaces químicos . Los grupos nitro también pueden participar en reacciones redox, alterando la reactividad y estabilidad del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

4-metilbencenosulfonato de 2,4-dinitrofenilo: Similar en estructura pero carece del grupo metilo en la posición 2.

4-etilbencenosulfonato de 2,4-dinitrofenilo: Similar pero con un grupo etilo en lugar de un grupo metilo.

Singularidad

El 4-metilbencenosulfonato de 2-metil-4,6-dinitrofenilo es único debido a la presencia de grupos nitro y sulfonato, que confieren propiedades distintas de reactividad y estabilidad. Su estructura específica permite aplicaciones específicas en síntesis orgánica e investigación científica .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.